[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bicyclic heptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Construction of the Bicyclic Heptane System: This step may involve a Diels-Alder reaction between a diene and a dienophile, followed by ring-closing reactions.
Introduction of the Methanol Group: The final step often involves the reduction of a carbonyl group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the oxirane ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for understanding the mechanisms of these enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of polymers and resins. Its reactive functional groups make it suitable for cross-linking reactions.
Mechanism of Action
The mechanism of action of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol depends on its application. In biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring or the oxidation of the hydroxyl group. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-one]: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of both an oxirane ring and a hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol makes it unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
CAS No. |
658075-18-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10/h7-8,11H,2-6H2,1H3 |
InChI Key |
KQEXYFBCZINWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2CCC3(C(C2)O3)CO |
Origin of Product |
United States |
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